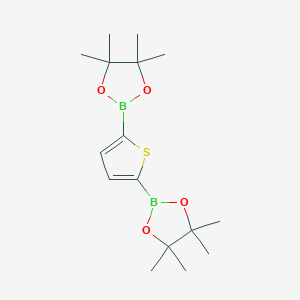
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate
Übersicht
Beschreibung
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is an ionic compound with the molecular formula C8H13F3N2O3S . It has a molecular weight of 274.26 g/mol . It is used for electrochemistry and is available in liquid form .
Synthesis Analysis
While specific synthesis methods for 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate were not found, related ionic liquids have been synthesized and characterized by thermal, structural, Raman spectroscopy, and magnetic studies .Molecular Structure Analysis
The molecular structure of 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate can be represented by the SMILES stringCCN1C=C [N+] (=C1C)C.C (F) (F) (F)S (=O) (=O) [O-] . The crystal structures of related ionic liquids are characterized by layers of cations and anions stacked upon one another in a three-dimensional manner with several non-covalent interactions . Physical And Chemical Properties Analysis
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate is a yellow liquid . It is sensitive to moisture . and contains ≤0.25% water . It has traces of bromide (Br-), chloride (Cl-), and fluoride (F-) each ≤100 ppm .Wissenschaftliche Forschungsanwendungen
-
Ionic Liquid for Battery Electrolytes
- This compound is being targeted for applications in next-generation Li-ion battery electrolytes .
- The geometric structure, interaction energy, and natural bond orbital analysis of the ion-pair conformers of [EMI][TFSI] show differences from the conventional H-bonds .
- A total of six stable [EMI][TFSI] ion pair conformers were observed .
- The results show that a doubly ionic H-bond exists between [EMI]+ and [TFSI]− ion pair conformers .
-
- 1-Ethyl-2,3-dimethylimidazolium is used to create paramagnetic ionic liquids .
- Two novel paramagnetic ionic liquids, comprised of a 1-ethyl-2,3-dimethylimidazolium (Edimim) cation and a tetrahaloferrate (III) (FeX4) (X = Cl and Br) anion were synthesized .
- These were characterized by thermal, structural, Raman spectroscopy, and magnetic studies .
-
Preparation of Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts
-
Preparation of Dual Intercalating Molten Electrolyte Batteries
-
Ion Transport Properties of Micro-Porous Zinc-Ion Conducting Polymer Electrolytes
- A series of new gel polymer electrolytes (GPEs) based on different concentrations of a hydrophobic ionic liquid (IL) 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide (EMIMTFSI) entrapped in an optimized typical composition of polymer blend-salt matrix [poly(vinyl chloride) (PVC) (30 wt%) / poly(ethyl methacrylate) (PEMA) (70 wt%)] has been prepared .
- The AC impedance analysis has revealed the occurrence of the maximum ionic conductivity of 1.10 × 10 −4 Scm −1 at room temperature (301 K) exhibited by the PVC/PEMA- Zn (OTf) 2 system containing 80 wt% ionic liquid .
- The addition of EMIMTFSI into the optimized PVC/PEMA- Zn (OTf) 2 system in different weight percentages enhances the number of free zinc ions thereby leading to enrichment of ionic conductivity .
-
Preparation of Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts
-
Preparation of Dual Intercalating Molten Electrolyte Batteries
-
Ion Transport Properties of Micro-Porous Zinc-Ion Conducting Polymer Electrolytes
- A series of new gel polymer electrolytes (GPEs) based on different concentrations of a hydrophobic ionic liquid (IL) 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl) imide (EMIMTFSI) entrapped in an optimized typical composition of polymer blend-salt matrix [poly(vinyl chloride) (PVC) (30 wt%) / poly(ethyl methacrylate) (PEMA) (70 wt%)] has been prepared .
- The AC impedance analysis has revealed the occurrence of the maximum ionic conductivity of 1.10 × 10 −4 Scm −1 at room temperature (301 K) exhibited by the PVC/PEMA- Zn (OTf) 2 system containing 80 wt% ionic liquid .
- The addition of EMIMTFSI into the optimized PVC/PEMA- Zn (OTf) 2 system in different weight percentages enhances the number of free zinc ions thereby leading to enrichment of ionic conductivity .
Safety And Hazards
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash face, hands, and any exposed skin thoroughly after handling (P264b), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302+P352) .
Eigenschaften
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.CHF3O3S/c1-4-9-6-5-8(3)7(9)2;2-1(3,4)8(5,6)7/h5-6H,4H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAHVRVKBSHMJX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049233 | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
CAS RN |
174899-72-0 | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-2,3-dimethylimidazolium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)




![4-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61699.png)



![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)


